![molecular formula C14H20BNO3S B2819283 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester CAS No. 2377606-30-7](/img/structure/B2819283.png)
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester
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Overview
Description
“3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the molecular formula C14H20BNO3S . It is used as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a boronic ester group, and a cyclopropylcarbamoyl group . The boronic ester group is attached to the 2-position of the thiophene ring, and the cyclopropylcarbamoyl group is attached to the 3-position .Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . In these reactions, the boronic ester group acts as a nucleophile, transferring an organic group from boron to palladium .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester, also known as N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide:
Organic Synthesis and Cross-Coupling Reactions
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to develop novel therapeutic agents . Its unique structure allows it to act as a building block for synthesizing molecules with potential biological activity, such as enzyme inhibitors or receptor modulators .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials . It can be used to synthesize conjugated polymers and small molecules that are essential for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
Catalysis
In catalysis, this compound serves as a precursor for catalytic systems . It can be used to create catalysts that facilitate various chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions .
Chemical Biology
In chemical biology, this compound can be employed in the synthesis of biologically active molecules . It can be used to create probes and inhibitors that help in studying biological pathways and mechanisms, providing insights into disease processes and potential therapeutic targets .
Agricultural Chemistry
In agricultural chemistry, this compound can be used to develop new agrochemicals . Its structure allows for the synthesis of molecules that can act as herbicides, insecticides, or fungicides, contributing to crop protection and yield improvement .
Environmental Chemistry
This compound can also be applied in environmental chemistry for the development of sensor materials . These materials can detect and quantify environmental pollutants, contributing to environmental monitoring and protection .
Polymer Chemistry
In polymer chemistry, this compound is used to synthesize functional polymers . These polymers can have applications in various fields, including drug delivery, coatings, and adhesives, due to their unique properties and functionalities .
Mechanism of Action
In Suzuki–Miyaura coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
properties
IUPAC Name |
N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3S/c1-13(2)14(3,4)19-15(18-13)11-10(7-8-20-11)12(17)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIRUJNNUCFDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester |
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